3-(oxan-2-yloxy)azetidine

Description

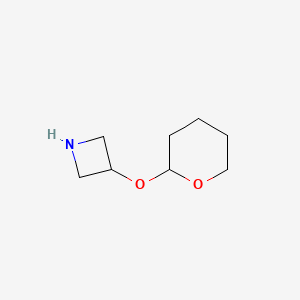

3-(Oxan-2-yloxy)azetidine is a four-membered azetidine ring substituted at the 3-position with an oxane-2-yloxy (tetrahydropyranyloxy) group. Azetidines are saturated nitrogen-containing heterocycles valued in medicinal chemistry for their rigidity, which enhances binding affinity to biological targets compared to more flexible analogs . The oxan-2-yloxy substituent introduces steric bulk and modulates physicochemical properties such as lipophilicity (logD) and topological polar surface area (TPSA), which influence permeability and bioavailability .

Properties

CAS No. |

764644-39-5 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

3-(oxan-2-yloxy)azetidine |

InChI |

InChI=1S/C8H15NO2/c1-2-4-10-8(3-1)11-7-5-9-6-7/h7-9H,1-6H2 |

InChI Key |

YKDDQZIHCBQOOJ-UHFFFAOYSA-N |

SMILES |

C1CCOC(C1)OC2CNC2 |

Canonical SMILES |

C1CCOC(C1)OC2CNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(oxan-2-yloxy)azetidine can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines but requires specific conditions such as visible light (blue light) to promote the reaction.

Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . This method is efficient and allows for the preparation of various heterocyclic amino acid derivatives containing azetidine and oxetane rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(oxan-2-yloxy)azetidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted azetidines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidines with different functional groups.

Scientific Research Applications

3-(oxan-2-yloxy)azetidine has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds and polymers.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(oxan-2-yloxy)azetidine involves its interaction with molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to participate in various chemical reactions, potentially inhibiting or modifying the activity of enzymes and other biological molecules. The specific pathways and targets depend on the compound’s application and the context in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidine Derivatives

Substituent Effects on Physicochemical Properties

Substituents at the 3-position of azetidine significantly impact key parameters:

- logD and TPSA: The methoxy group in 3-methoxy-azetidine reduces TPSA (94 Ų) compared to the polar cyano group (108 Ų), despite similar logD values (~2.6–2.7). This suggests that TPSA, rather than logD, may better predict cellular permeability .

- 3-(Oxan-2-yloxy)azetidine: The oxane-2-yloxy group is bulkier and more lipophilic than methoxy or cyano substituents, likely increasing logD while reducing TPSA due to the ether oxygen’s contribution to polarity. This balance could enhance blood-brain barrier penetration in CNS-targeted drugs .

Key Research Findings

Permeability vs. Potency: Azetidines with lower TPSA (e.g., 94 Ų for methoxy) exhibit better cellular permeability despite similar logD values to higher-TPSA analogs (e.g., 108 Ų for cyano) .

Rigidity Advantage : Azetidine’s conformational restraint enhances binding affinity, as seen in α,β-unsaturated derivatives targeting enzymes .

Synthetic Flexibility : Methods like Horner–Wadsworth–Emmons and Suzuki–Miyaura coupling allow rapid diversification of azetidine scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.